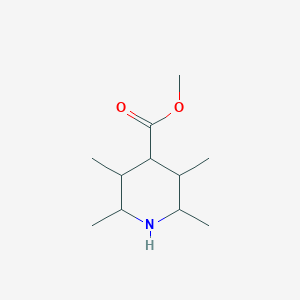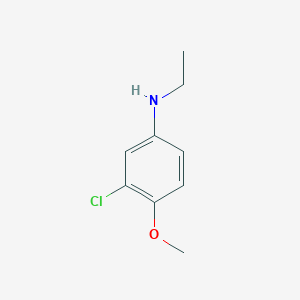
3-chloro-N-ethyl-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-ethyl-4-methoxyaniline: is an organic compound with the molecular formula C9H12ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom at the third position, an ethyl group at the nitrogen atom, and a methoxy group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 3-chloro-4-methoxyaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 3-chloro-4-methoxy-2-nitroaniline. This intermediate is then reduced using a reducing agent such as iron powder and hydrochloric acid to yield 3-chloro-4-methoxyaniline.
Alkylation: The ethylation of 3-chloro-4-methoxyaniline can be achieved using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 3-chloro-N-ethyl-4-methoxyaniline often involves large-scale nitration and reduction processes, followed by alkylation. The use of continuous flow reactors and automated systems ensures high efficiency and yield while maintaining safety and environmental standards.
化学反应分析
Types of Reactions:
Oxidation: 3-chloro-N-ethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of 3-chloro-N-ethyl-4-methoxycyclohexylamine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents include sodium azide and potassium thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 3-chloro-N-ethyl-4-methoxycyclohexylamine.
Substitution: Various substituted aniline derivatives.
科学研究应用
Chemistry: 3-chloro-N-ethyl-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It has been studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its derivatives are also used in the manufacture of polymers and resins.
作用机制
The mechanism of action of 3-chloro-N-ethyl-4-methoxyaniline and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors on cell surfaces, triggering signaling pathways that result in cell death or growth inhibition.
相似化合物的比较
3-chloro-4-methoxyaniline: Lacks the ethyl group on the nitrogen atom.
4-chloro-3-methoxyaniline: Chlorine and methoxy groups are positioned differently.
3-chloro-2-methoxyaniline: Methoxy group is at the second position instead of the fourth.
Uniqueness: 3-chloro-N-ethyl-4-methoxyaniline is unique due to the presence of both an ethyl group on the nitrogen atom and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
3-chloro-N-ethyl-4-methoxyaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-11-7-4-5-9(12-2)8(10)6-7/h4-6,11H,3H2,1-2H3 |
InChI 键 |
ZXKNAFBMQYJNPM-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC(=C(C=C1)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)
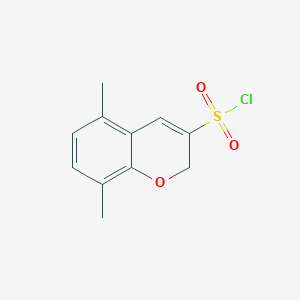


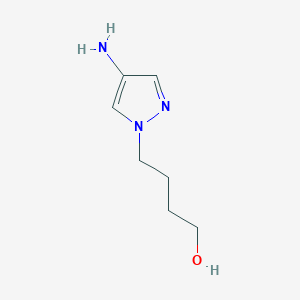

![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
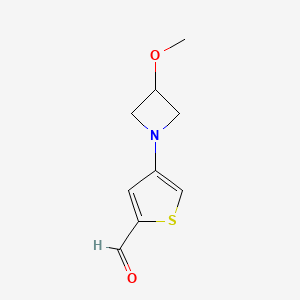
![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)
![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![Methyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13188649.png)

